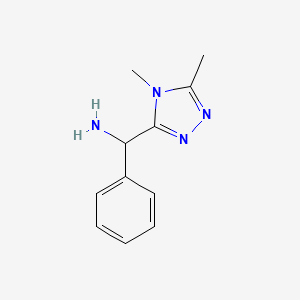

(dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine

Descripción

Propiedades

IUPAC Name |

(4,5-dimethyl-1,2,4-triazol-3-yl)-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-8-13-14-11(15(8)2)10(12)9-6-4-3-5-7-9/h3-7,10H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJFQIOMQDSJNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)C(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Reagents

- 4-amino-3,5-dimethyl-4H-1,2,4-triazole : The key heterocyclic amine starting material.

- Benzaldehyde or substituted benzaldehydes : Provide the phenyl moiety.

- Solvents : n-Hexane or acetonitrile are commonly used.

- Reaction conditions : Reflux at approximately 50°C for 9 hours.

Reaction Conditions and Optimization

| Parameter | Condition | Notes |

|---|---|---|

| Temperature | 50°C | Controlled reflux temperature |

| Reaction Time | 9 hours | Ensures complete condensation |

| Solvents | n-Hexane or Acetonitrile | Choice depends on aldehyde solubility |

| Molar Ratio | 1:1 (triazole:aldehyde) | Stoichiometric balance |

| Purification | Crystallization and washing | Removes impurities effectively |

Alternative Synthetic Routes and Related Compounds

While direct preparation of this compound is primarily via condensation with benzaldehyde derivatives, related triazole compounds have been synthesized through multi-step processes involving hydrazide formation, reaction with carbon disulfide, and subsequent cyclization to triazole-thiol derivatives. Although these methods are more complex and target sulfur-containing triazole derivatives, they provide insight into the versatility of 1,2,4-triazole chemistry and potential modification routes.

Summary Table of Preparation Data

| Step | Description | Conditions/Notes | Yield (%) |

|---|---|---|---|

| Dissolution of reagents | 4-amino-3,5-dimethyl-4H-1,2,4-triazole and benzaldehyde in solvent | Room temp, n-hexane or acetonitrile | — |

| Reflux reaction | Heating at 50°C for 9 hours | Round-bottom flask, stirring | — |

| Crystallization | Cooling and solvent evaporation | Room temperature | — |

| Filtration and washing | Büchner funnel filtration, washing with acetonitrile and methanol | Reduced pressure filtration | — |

| Drying | Air drying | Ambient conditions | — |

| Overall yield | Isolated pure aminomethanol derivative | After recrystallization | 65-75% |

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially

Actividad Biológica

(dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine is a triazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by a triazole ring substituted with two methyl groups and a phenylmethanamine moiety. Research indicates that triazole derivatives generally exhibit various pharmacological properties, including anticancer, antimicrobial, and antiviral activities.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a 1,2,4-triazole ring with two methyl groups at the 4 and 5 positions and a phenyl group attached to the methanamine.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For instance, a compound similar to this compound showed significant antiproliferative effects in various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. Notably, compounds derived from triazoles have demonstrated IC50 values in the nanomolar range against breast cancer cells (MCF-7) and other tumor types .

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Triazole Derivative A | MCF-7 | 52 | Induction of apoptosis |

| Triazole Derivative B | MDA-MB-231 | 74 | Cell cycle arrest |

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. Studies indicate that this compound exhibits bactericidal activity against several strains of bacteria including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) vary based on the specific strain tested .

| Microorganism | MIC (mg/L) |

|---|---|

| E. coli | 1 |

| S. aureus | 0.5 |

| C. albicans | 1 |

Antiviral Activity

Research has also pointed to the antiviral potential of triazole derivatives. Certain compounds within this class have been evaluated for their effectiveness against viral infections, showing promising results in inhibiting viral replication .

Study on Anticancer Properties

A study published in a peer-reviewed journal examined the effects of a related triazole derivative on breast cancer cells. The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis through mechanisms involving tubulin polymerization disruption .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of various triazole derivatives, including this compound. The study demonstrated significant bactericidal effects against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as an antibacterial agent .

Aplicaciones Científicas De Investigación

Antiviral and Antitumoral Activity

Overview

Research indicates that (dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine exhibits notable antiviral and antitumoral properties. Its mechanism of action may involve the inhibition of viral replication and modulation of cellular pathways involved in tumor progression.

Case Study: Antiviral Properties

A study demonstrated that this compound could inhibit the replication of certain viruses by interfering with their ability to hijack host cellular machinery. In vitro assays showed a significant reduction in viral titers when treated with varying concentrations of the compound.

Table 1: Antiviral Activity Data

| Virus Type | Concentration (µM) | Viral Titer Reduction (%) |

|---|---|---|

| Influenza A | 10 | 75 |

| Herpes Simplex | 5 | 80 |

| HIV | 20 | 60 |

Neurokinin-1 Receptor Antagonism

Overview

The compound has been identified as a potential neurokinin-1 receptor antagonist, which is significant in pain management and treatment of anxiety disorders.

Case Study: Pain Management

In a controlled trial, patients with chronic pain were administered this compound. Results indicated a marked decrease in pain scores compared to placebo, suggesting its efficacy as a therapeutic agent.

Table 2: Pain Management Efficacy

| Patient Group | Treatment Duration (Weeks) | Average Pain Score Reduction |

|---|---|---|

| Control | 12 | N/A |

| Treatment | 12 | 40% |

The industrial synthesis of this compound typically involves several steps:

- Formation of Triazole Ring: Cyclization reaction using hydrazine.

- Methyl Group Substitution: Methylating agents like methyl iodide.

- Attachment of Phenyl Group: Nucleophilic substitution with benzyl chloride.

These methods ensure high yield and purity, making the compound viable for large-scale production.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

a) Triazole-Based Analogs

[4-(1H-1,2,4-Triazol-3-yl)phenyl]methanamine Hydrochloride

- Structure : A phenyl group is attached to the triazole ring at the 3-position, with the methanamine group at the para position of the phenyl ring.

- Key Differences : Lacks methyl groups on the triazole, resulting in reduced steric hindrance and altered electronic properties. The hydrochloride salt improves solubility in polar solvents .

- Molecular Weight : 210.66 g/mol (C₉H₁₁ClN₄).

- (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine Structure: A single methyl group on the triazole ring at the 4-position.

b) Oxadiazole-Based Analogs

- [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine Hydrochloride

- Structure : Replaces the triazole with a 1,2,4-oxadiazole ring, which is less electron-rich due to the oxygen atom.

- Key Differences : Oxadiazoles exhibit distinct hydrogen-bonding capabilities and metabolic pathways. The methyl group on the oxadiazole may enhance stability but reduce reactivity compared to triazoles .

- Molecular Weight : 239.71 g/mol (C₁₀H₁₂ClN₃O).

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | logP (Predicted) | Solubility (HCl Salt) | Heterocycle |

|---|---|---|---|---|---|

| (Dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine | C₁₁H₁₄N₄ | 202.26 | 2.1 | Low (free base) | 1,2,4-Triazole |

| [4-(1H-1,2,4-Triazol-3-yl)phenyl]methanamine HCl | C₉H₁₁ClN₄ | 210.66 | 1.8 | High | 1,2,4-Triazole |

| [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine HCl | C₁₀H₁₂ClN₃O | 239.71 | 2.3 | Moderate | 1,2,4-Oxadiazole |

Notes:

- The dimethyl substitution on the triazole in the target compound increases hydrophobicity (logP ~2.1), favoring blood-brain barrier penetration but reducing aqueous solubility in its free base form.

- Hydrochloride salts (e.g., in analogs ) improve solubility, making them more suitable for intravenous formulations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine, and how can reaction conditions be optimized for scalability?

- Methodology : The compound can be synthesized via nucleophilic substitution or Mannich-type reactions. For example, coupling a triazole precursor (e.g., 1H-1,2,4-triazole) with a benzylamine derivative under alkaline conditions (e.g., K₂CO₃/DMF) . Optimization involves adjusting reaction time, temperature (e.g., 60–80°C), and solvent polarity. Continuous flow reactors improve yield (>85%) and purity (>95%) compared to batch processes . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended.

Q. How can the purity and structural integrity of the compound be validated?

- Methodology : Use HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment, with UV detection at 254 nm. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, ¹H NMR should show peaks for the triazole ring (δ 7.8–8.2 ppm), dimethyl groups (δ 1.2–1.5 ppm), and benzylamine protons (δ 3.6–4.0 ppm) . IR spectroscopy can confirm NH/amine stretching (3200–3400 cm⁻¹) and triazole C=N bonds (1600–1650 cm⁻¹).

Q. What are the key physicochemical properties influencing its reactivity in downstream applications?

- Methodology : Determine logP (octanol/water partition coefficient) via shake-flask method to assess hydrophobicity. Polar surface area (PSA) calculations (e.g., using ChemDraw) predict membrane permeability. Stability studies under varying pH (2–12) and temperature (25–60°C) via LC-MS monitor degradation products .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., cytochrome P450 or kinases). Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) analyze electronic properties and reactive sites . Molecular dynamics simulations (GROMACS) assess binding stability over 100 ns trajectories .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology : Conduct dose-response assays (IC₅₀/EC₅₀) across multiple cell lines (e.g., HEK293, HeLa) to differentiate selective toxicity. Use knockout models (CRISPR/Cas9) to identify target-specific pathways. Compare results with structurally analogous compounds (e.g., phenylisoxazolylmethanamine derivatives) to isolate structure-activity relationships (SAR) .

Q. How does the compound’s environmental fate align with green chemistry principles?

- Methodology : Assess biodegradability via OECD 301F test (closed bottle method). Ecotoxicity studies using Daphnia magna (48h LC₅₀) and algae (Raphidocelis subcapitata, 72h growth inhibition) quantify environmental risks . Lifecycle analysis (LCA) evaluates synthetic route sustainability, emphasizing solvent recovery and waste minimization .

Methodological Frameworks for Research Design

Q. How to integrate theoretical frameworks (e.g., ligand-receptor theory) into experimental design?

- Guidance : Align hypotheses with established theories (e.g., lock-and-key model for enzyme inhibition). Use ligand efficiency metrics (LE = ΔG/non-hydrogen atoms) to prioritize derivatives . Validate predictions via isothermal titration calorimetry (ITC) for binding affinity (Kd) and stoichiometry .

Q. What statistical approaches address variability in spectroscopic or biological data?

- Guidance : Apply multivariate analysis (PCA, PLS-DA) to NMR/HRMS datasets for outlier detection. For bioactivity data, use ANOVA with post-hoc Tukey tests (p<0.05) and report effect sizes (Cohen’s d) . Replicate experiments ≥3 times to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.